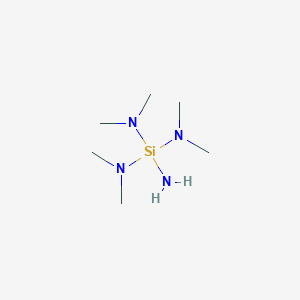
Tris(dimethylamino)silylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(dimethylamino)silylamine, also known as H2NSi(NMe2)3, is an organosilicon compound. It is a derivative of ammonia where all three hydrogen atoms are replaced by dimethylamino groups. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Tris(dimethylamino)silylamine can be synthesized through several methods. One common synthetic route involves the reaction of lithium tris(dimethylamino)silylamide with aluminum trichloride to form tris(dimethylamino)silylamino(tetrahydrofuran)alane . Another method includes the reaction of this compound with aluminum triethyl . These reactions typically occur under controlled conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
Tris(dimethylamino)silylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silicon oxide films using plasma-enhanced atomic layer deposition.
Substitution: It reacts with aluminum trichloride to form tris(dimethylamino)silylamino(tetrahydrofuran)alane.
Hydrolysis: The compound can undergo hydrolysis to form ammonia and other by-products.
Common reagents used in these reactions include aluminum trichloride, aluminum triethyl, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tris(dimethylamino)silylamine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of tris(dimethylamino)silylamine involves its reactivity with various substrates. For instance, during the atomic layer deposition process, the compound reacts with ozone to form silicon oxide films . The molecular targets and pathways involved in these reactions are primarily related to the silicon and nitrogen atoms in the compound, which interact with the substrates to form the desired products.
Comparison with Similar Compounds
Tris(dimethylamino)silylamine can be compared with other similar compounds such as:
Bis(trimethylsilyl)amine:
Tris(trimethylsilyl)amine: This compound has three trimethylsilyl groups replacing the hydrogen atoms of ammonia.
This compound is unique due to its three dimethylamino groups, which provide distinct reactivity and applications compared to its counterparts.
Properties
CAS No. |
243463-80-1 |
|---|---|
Molecular Formula |
C6H20N4Si |
Molecular Weight |
176.34 g/mol |
IUPAC Name |
N-[amino-bis(dimethylamino)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C6H20N4Si/c1-8(2)11(7,9(3)4)10(5)6/h7H2,1-6H3 |
InChI Key |
GRTVRUDGKHGEEO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si](N)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 2-[(2-ethylhexyl)thio]-](/img/structure/B14249812.png)

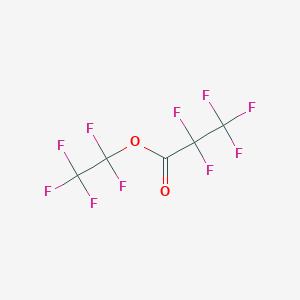
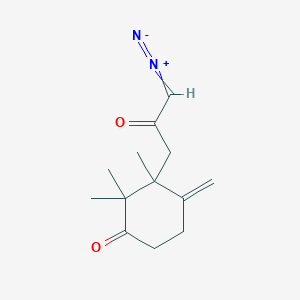
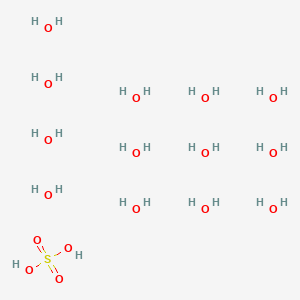

![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
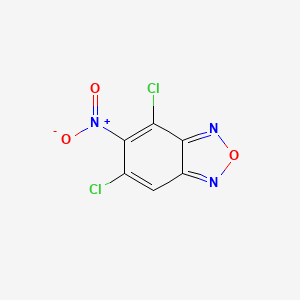
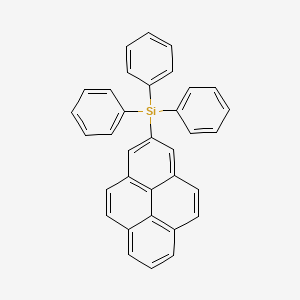

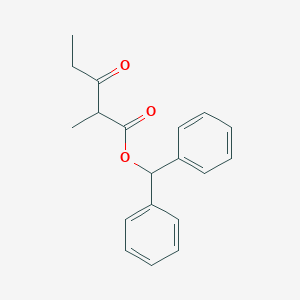
![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)

